molecular formula C24H27NO5S B12749876 Troglitazone, (2S,5R)-(+/-)- CAS No. 640275-16-7

Troglitazone, (2S,5R)-(+/-)-

Cat. No.: B12749876
CAS No.: 640275-16-7
M. Wt: 441.5 g/mol
InChI Key: GXPHKUHSUJUWKP-DVECYGJZSA-N
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Description

The compound with the Unique Ingredient Identifier (UNII) BFQ06OHW4R is known as Troglitazone. Troglitazone is a synthetic compound that belongs to the class of thiazolidinediones. It was initially developed as an anti-diabetic medication due to its ability to improve insulin sensitivity in patients with type 2 diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Troglitazone is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Troglitazone follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Troglitazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Troglitazone has been extensively studied for its applications in various fields:

Mechanism of Action

Troglitazone exerts its effects primarily through activation of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is a nuclear hormone receptor that regulates the expression of genes involved in glucose and lipid metabolism. By activating PPARγ, Troglitazone enhances insulin sensitivity, promotes glucose uptake in adipose tissue, and reduces hepatic glucose production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Troglitazone was unique in its class for being one of the first thiazolidinediones introduced for clinical use. its hepatotoxicity led to its withdrawal from the market. Despite this, it paved the way for the development of safer thiazolidinedione derivatives .

Properties

CAS No.

640275-16-7

Molecular Formula

C24H27NO5S

Molecular Weight

441.5 g/mol

IUPAC Name

(5R)-5-[[4-[[(2S)-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)/t19-,24+/m1/s1

InChI Key

GXPHKUHSUJUWKP-DVECYGJZSA-N

Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)COC3=CC=C(C=C3)C[C@@H]4C(=O)NC(=O)S4)C(=C1O)C)C

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C

Origin of Product

United States

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